molecular formula C18H20ClN3O2 B2655178 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide CAS No. 1280945-14-3

6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide

Cat. No. B2655178
CAS RN: 1280945-14-3
M. Wt: 345.83
InChI Key: VBYMLSBQHPDRNZ-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide” is an organic compound . It is available for purchase for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in databases . The molecular formula is C24H32N2O2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, molecular docking simulations have been carried out with similar molecules to evaluate their theoretical binding affinities .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have investigated the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting methodologies that could be applicable to the synthesis of compounds like 6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide for potential use in medicinal chemistry and drug development (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Antimicrobial and Antiurease Activities

A study on newly synthesized morpholine derivatives containing an azole nucleus demonstrated antimicrobial and antiurease activities. This research suggests that modifications incorporating morpholine groups, as seen in the target compound, could lead to the development of new antimicrobial agents (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).

Structural and Coordination Chemistry

The synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid explore the complex formation and coordination chemistry that could inform the development of new catalysts, molecular devices, or coordination complexes using similar pyridine derivatives (Devi et al., 2015).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles highlights the versatility of pyridine derivatives in synthesizing biologically active compounds. This area of study could encompass compounds like this compound for their potential applications in medicinal chemistry (Zaki, El-Dean, Radwan, & Ammar, 2020).

Anticancer and Analgesic Activities

The synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine for analgesic and antiparkinsonian activities indicate the potential of pyridine derivatives in developing new therapeutic agents. This suggests the broader utility of compounds like this compound in pharmacological applications (Amr, Maigali, & Abdulla, 2008).

Future Directions

While specific future directions for “6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide” are not available, similar compounds have shown promise as lead candidates for the treatment of multidrug-resistant tuberculosis . This suggests potential future research directions in medicinal chemistry and pharmaceutical development .

properties

IUPAC Name

6-chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13(22-8-10-24-11-9-22)14-2-5-16(6-3-14)21-18(23)15-4-7-17(19)20-12-15/h2-7,12-13H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMLSBQHPDRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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